C–F···H–N Hydrogen Bond Distance to Influenza PB2 Lys376: 5,7-Difluoroindole vs. 7-Azaindole Scaffold
The 5,7-difluoroindole derivative 11a, synthesized from 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) as the key brominated intermediate, engages the influenza A PB2 cap-binding domain through a C–F···H–N interaction between the 7-position fluorine and the terminal amino group of Lys376 with a distance of 2.5 Å and an N–F–C angle of 156° [1]. In contrast, the clinically investigated 7-azaindole inhibitor Pimodivir (compound 4) forms the corresponding N···H–N interaction at a longer distance of 3.4 Å [1]. The 0.9 Å shorter contact distance for the difluoroindole indicates a stronger or at minimum geometrically distinct hydrogen-bonding interaction that contributes to the bioisosteric mimicry [1]. This structural feature is absent in non-fluorinated analogs such as 3-bromo-1-tosyl-1H-indole (CAS 90481-77-9) and in mono-fluorinated analogs such as 3-bromo-5-fluoro-1-tosyl-1H-indole (CAS 887338-48-9), neither of which can present a fluorine atom at the 7-position for this interaction [1].
| Evidence Dimension | C–F···H–N (or N···H–N) hydrogen bond distance to Lys376 in influenza A PB2 cap-binding domain |
|---|---|
| Target Compound Data | 2.5 Å (C–F···H–N), N–F–C angle 156° (compound 11a derived from target intermediate 7a) |
| Comparator Or Baseline | 3.4 Å (N···H–N) for Pimodivir 7-azaindole scaffold (compound 4) |
| Quantified Difference | 0.9 Å shorter contact distance; C–F acts as weak H-bond acceptor vs. aromatic nitrogen lone pair |
| Conditions | X-ray crystallography at 1.35 Å resolution; PDB deposited structure of 11a bound to influenza A PB2 cap region |
Why This Matters
The 2.5 Å C–F···H–N distance validates 5,7-difluoroindole as a functional bioisostere of 7-azaindole—procurement of the non-fluorinated or mono-fluorinated analog would eliminate this structurally characterized binding interaction.
- [1] McGowan DC, Embrechts W, Keown JR, et al. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. J Med Chem. 2019;62(21):9680-9690. doi:10.1021/acs.jmedchem.9b01091 View Source
